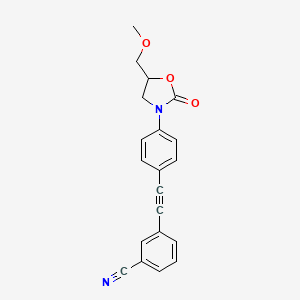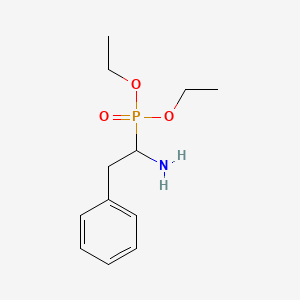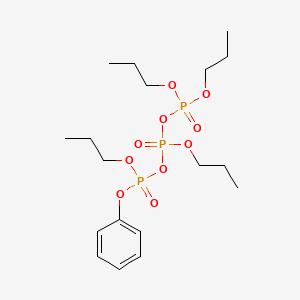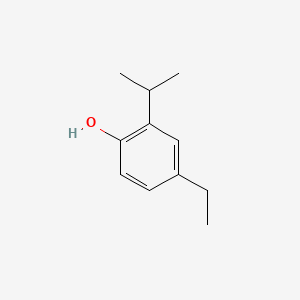
Phenol, 4-ethyl-2-isopropyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 4-ethyl-2-isopropyl- is an organic compound that belongs to the class of phenols It consists of a phenol molecule substituted with an ethyl group at the 4-position and an isopropyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenol, 4-ethyl-2-isopropyl- can be synthesized through the alkylation of phenol with ethylene and propylene. The reaction typically involves the use of a catalyst such as aluminum chloride (AlCl3) under controlled temperature and pressure conditions. The process can be summarized as follows:
Alkylation of Phenol: Phenol reacts with ethylene and propylene in the presence of AlCl3 to form the desired product.
Reaction Conditions: The reaction is carried out at a temperature range of 50-100°C and a pressure of 1-5 atm.
Industrial Production Methods
In industrial settings, the production of Phenol, 4-ethyl-2-isopropyl- involves large-scale alkylation processes. The use of continuous flow reactors and advanced catalysts ensures high yield and purity of the product. The process is optimized for cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-ethyl-2-isopropyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and hydrocarbons.
Substitution: Brominated or nitrated phenol derivatives.
Scientific Research Applications
Phenol, 4-ethyl-2-isopropyl- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of resins, plastics, and other industrial materials.
Mechanism of Action
The mechanism of action of Phenol, 4-ethyl-2-isopropyl- involves its interaction with biological molecules and cellular pathways. The compound can exert its effects through:
Proteolysis: Dissolving tissue on contact via proteolysis.
Neurolysis: Producing chemical neurolysis when injected near nerves, affecting nerve fibers.
Comparison with Similar Compounds
Phenol, 4-ethyl-2-isopropyl- can be compared with other similar compounds such as:
4-Isopropylphenol: Similar structure but lacks the ethyl group.
Thymol (2-isopropyl-5-methylphenol): Contains a methyl group instead of an ethyl group.
Phenol: The parent compound without any alkyl substitutions.
Uniqueness
Phenol, 4-ethyl-2-isopropyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications.
Properties
CAS No. |
74926-85-5 |
|---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
4-ethyl-2-propan-2-ylphenol |
InChI |
InChI=1S/C11H16O/c1-4-9-5-6-11(12)10(7-9)8(2)3/h5-8,12H,4H2,1-3H3 |
InChI Key |
HFXZXGVECOWQGS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Magnesium, [(1Z)-1-(trimethylsilyl)-1-hexenyl]bromo-](/img/structure/B14441629.png)
![4-{[(Trimethylstannyl)oxy]carbonyl}aniline](/img/structure/B14441634.png)
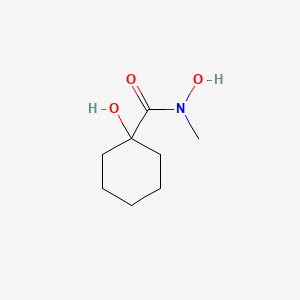
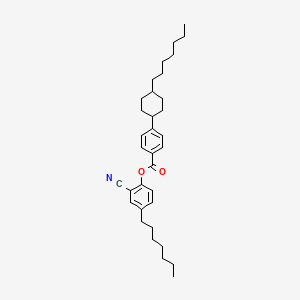

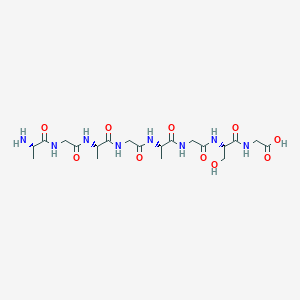
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-ethylpiperidin-2-one](/img/structure/B14441664.png)
![1-[(Benzyloxy)carbonyl]-L-prolyl-N-methyl-L-phenylalanine](/img/structure/B14441665.png)
